Transcription Factor SOX-10 is a member of the SRY (sex-determining region Y)-related high mobility group box (SOX) family of transcription factors, specifically belonging to the SOXE subgroup alongside SOX8 and SOX9. This protein is crucial for various developmental processes, particularly in the neural crest, which contributes to the formation of diverse cell types, including melanocytes and Schwann cells. Mutations in the SOX10 gene are associated with several disorders, including Waardenburg syndrome and peripheral demyelinating neuropathy . The protein is characterized by its high mobility group (HMG) domain, which facilitates DNA binding and transcriptional regulation.
SOX10 is classified as a transcription factor due to its role in regulating gene expression by binding to specific DNA sequences. The protein's classification within the SOX family is based on structural similarities, particularly the presence of a conserved HMG domain that allows for interaction with DNA . The gene encoding SOX10 is located on chromosome 22 in humans.
Methods of Synthesis:
SOX10 can be synthesized using recombinant DNA technology, where the gene is cloned into an expression vector and introduced into host cells such as bacteria or eukaryotic cells. Techniques like electroporation have been employed to introduce mutations into the SOX10 genomic locus for functional studies .
Technical Details:
The molecular structure of SOX10 includes several key domains:
Structural Data:
SOX10 participates in several biochemical reactions primarily related to transcriptional regulation:
Technical Details:
SOX10 exerts its effects primarily through:
Data:
Research indicates that SOX10's activity can be modulated through phosphorylation events that influence its nuclear localization and stability .
Physical Properties:
Chemical Properties:
Relevant analyses show that post-translational modifications significantly affect its functional properties, such as stability under stress conditions .
SOX10 has several scientific uses:
SOX-10 (331-340) refers to the immunodominant peptide sequence SAWISKPPGV, located within the C-terminal domain of the SOX10 transcription factor. This nuclear protein contains a highly conserved HMG (High Mobility Group) DNA-binding domain that facilitates sequence-specific DNA bending and transcriptional regulation of neural crest differentiation genes, including MITF (Microphthalmia-associated transcription factor) and TRP-2 (Tyrosinase-related protein 2) [3] [8]. The epitope spans residues 331-340 and exists naturally as two overlapping peptides: SAWISKPPGV (331-340) and AWISKPPGV (332-340). Structural analyses reveal these peptides exhibit high-affinity binding to HLA-A*0201 molecules due to conserved anchor residues (e.g., proline at position 339 and valine at 340) that stabilize the peptide-MHC complex [4]. This binding motif enables efficient T-cell receptor engagement, distinguishing it from cytoplasmic melanocyte differentiation antigens like MART-1 or gp100.
Table 1: Molecular Characteristics of SOX-10 (331-340) Epitope
Characteristic | SOX-10 (331-340) | SOX-10 (332-340) |
---|---|---|
Peptide Sequence | SAWISKPPGV | AWISKPPGV |
HLA Restriction | HLA-A*0201 | HLA-A*0201 |
Anchor Residues | P9 (P), P10 (V) | P8 (P), P9 (V) |
Protein Domain | C-terminal transactivation domain | Same |
Transcriptional Targets Regulated | MITF, TRP-2, MIA | Same |
SOX-10 was first identified as a tumor-associated antigen (TAA) in 2002 through tumor-infiltrating lymphocytes (TILs) isolated from a melanoma patient exhibiting a dramatic response to multi-peptide immunotherapy. Researchers cloned TILs from a metastatic lesion and discovered unprecedented T-cell reactivity against SOX10 epitopes, alongside known antigens (gp100, TRP-2, NY-ESO-1). This patient had achieved near-complete regression of lung, liver, and subcutaneous metastases after vaccination with gp100, MART-1, and tyrosinase peptides, but later developed recurrent lesions. Crucially, TIL clone M37 specifically recognized the SOX10:331-340 and SOX10:332-340 peptides presented by HLA-A*0201, confirming SOX10 as a novel immunogenic target [2] [4]. This discovery was paradigm-shifting because:
The SOX-10 (331-340) epitope enables robust CD8+ cytotoxic T lymphocyte (CTL) responses due to its efficient processing and presentation machinery. Unlike melanosomal proteins (e.g., tyrosinase), which require melanocyte-specific processing, nuclear SOX10 peptides enter the MHC-I pathway via proteasomal degradation of nuclear proteins. Key immunological properties include:
Table 2: Immune Recognition Properties of SOX-10 (331-340) Compared to Other Melanoma Antigens
Antigen | Localization | HLA Restriction | T-cell Avidity (IFN-γ Release) | Tumor Escape Mechanism |
---|---|---|---|---|
SOX10 (331-340) | Nuclear | HLA-A*0201 | High (≥500 pg/ml in ELISpot) | Antigen/HLA loss |
gp100 (209-217) | Melanosomal | HLA-A*0201 | Moderate (200–400 pg/ml) | Antigen loss |
MART-1 (27–35) | Melanosomal | HLA-A*0201 | Low (<200 pg/ml) | Antigen loss |
Tyrosinase (368–376) | Melanosomal | HLA-A*0201 | Moderate | Antigen loss |
SOX10’s role extends beyond immune recognition. It transcriptionally regulates MIA (Melanoma Inhibitory Activity), a secreted protein promoting metastasis. Inhibition of SOX10 reduces melanoma invasion by suppressing MIA-dependent migratory pathways [3]. This dual functionality – as an immunogenic epitope and metastasis regulator – positions SOX-10 (331-340) uniquely in melanoma biology. Its immunodominance is further evidenced by spontaneous T-cell responses in treatment-naïve patients, suggesting natural immune surveillance relevance [4].
Table 3: Functional Roles of SOX10 in Melanoma Biology and Immunology
Function | Mechanism | Biological Consequence |
---|---|---|
Transcriptional Regulation | Binds MIA promoter; activates MITF/TRP-2 | Enhances invasion/metastasis; maintains melanocyte identity |
Immune Target | Generates HLA-A*0201-restricted epitopes | CD8+ T-cell-mediated tumor lysis |
Diagnostic Marker | Nuclear staining in melanocytes and melanoma cells | Superior sensitivity in IHC (100% in metastatic nodes) |
Tumor Escape Vulnerability | Downregulation under immune pressure | Selection of antigen-loss variants |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8